molecular formula C10H5BrF3NO B1371723 4-Bromo-8-(trifluoromethoxy)quinoline CAS No. 1189105-60-9

4-Bromo-8-(trifluoromethoxy)quinoline

Cat. No. B1371723
M. Wt: 292.05 g/mol
InChI Key: STBZTALIYXDJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-8-(trifluoromethoxy)quinoline” is a heterocyclic organic compound with a quinoline backbone. It has a molecular weight of 292.05 . The IUPAC name for this compound is 4-bromo-8-(trifluoromethoxy)quinoline .


Molecular Structure Analysis

The molecular formula of “4-Bromo-8-(trifluoromethoxy)quinoline” is C10H5BrF3NO . The InChI Code for this compound is 1S/C10H5BrF3NO/c11-7-4-5-15-9-6(7)2-1-3-8(9)16-10(12,13)14/h1-5H .


Physical And Chemical Properties Analysis

“4-Bromo-8-(trifluoromethoxy)quinoline” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Synthesis and Chemical Transformations : 4-Bromo-8-(trifluoromethoxy)quinoline and its derivatives are often used in chemical synthesis. For example, they can be transformed into various other compounds through processes like condensation with anilines, cyclization, and subsequent treatments. This versatility makes them valuable in organic synthesis and pharmaceutical chemistry (Lefebvre et al., 2003).

  • Corrosion Inhibition : Some derivatives of 4-Bromo-8-(trifluoromethoxy)quinoline, like 8-(n-bromo-R-alkoxy)quinoline derivatives, have been shown to inhibit corrosion in metals, particularly mild steel. These compounds act as anodic-type inhibitors and are effective even at high temperatures, suggesting potential industrial applications (Tazouti et al., 2021).

  • Molecular Interactions and Stereochemistry : The trifluoromethyl group in these compounds has been studied for its role in molecular interactions and stereochemistry. This group can act as both an emitter and transmitter of steric pressure, influencing the reactivity and formation of various molecular structures (Schlosser et al., 2006).

  • Electrochemical and Photocatalytic Properties : Compounds containing 4-Bromo-8-(trifluoromethoxy)quinoline show interesting electrochemical and photocatalytic properties. For instance, certain complexes with this motif have been synthesized and studied for their electrocatalytic activities and potential in photocatalytic degradation of organic dyes (Li et al., 2020).

  • Applications in Organic Light Emitting Diodes (OLEDs) : The synthesis and study of halogen-substituted quinolines, including those with bromo groups, have been important in developing materials for OLEDs. Their electronic properties make them suitable for use in these devices (Zhao, 2007).

  • Synthesis of Bioactive Molecules : Some derivatives of 4-Bromo-8-(trifluoromethoxy)quinoline have been synthesized for potential biological activities, including antimicrobial and antitumor activities. This demonstrates the compound's relevance in medicinal chemistry (Abdel‐Wadood et al., 2014).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

4-bromo-8-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-7-4-5-15-9-6(7)2-1-3-8(9)16-10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBZTALIYXDJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670911
Record name 4-Bromo-8-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-8-(trifluoromethoxy)quinoline

CAS RN

1189105-60-9
Record name 4-Bromo-8-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-8-(trifluoromethoxy)quinoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-8-(trifluoromethoxy)quinoline
Reactant of Route 3
Reactant of Route 3
4-Bromo-8-(trifluoromethoxy)quinoline
Reactant of Route 4
Reactant of Route 4
4-Bromo-8-(trifluoromethoxy)quinoline
Reactant of Route 5
4-Bromo-8-(trifluoromethoxy)quinoline
Reactant of Route 6
Reactant of Route 6
4-Bromo-8-(trifluoromethoxy)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.